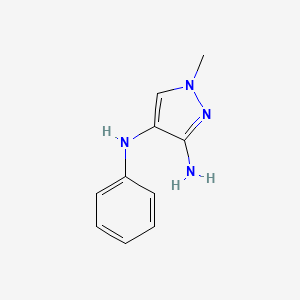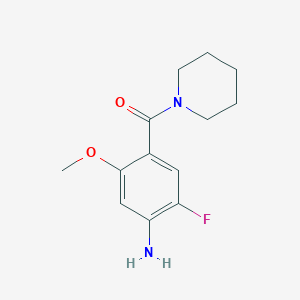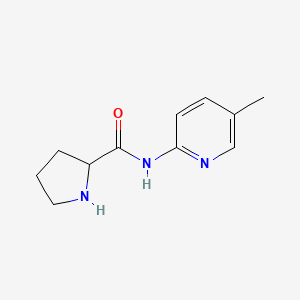
1-Methyl-N4-phenyl-1H-pyrazole-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-N4-phenyl-1H-pyrazole-3,4-diamine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-N4-phenyl-1H-pyrazole-3,4-diamine can be synthesized through several methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. This reaction typically requires a catalyst, such as silver or copper, and is carried out under mild conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-N4-phenyl-1H-pyrazole-3,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides are used under basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces various amine derivatives .
Applications De Recherche Scientifique
1-Methyl-N4-phenyl-1H-pyrazole-3,4-diamine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: This compound has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 1-Methyl-N4-phenyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application, but often include modulation of signaling pathways related to inflammation or cell proliferation .
Comparaison Avec Des Composés Similaires
- 1-Methyl-1H-pyrazole-3,4-diamine
- 1-Phenyl-1H-pyrazole-3,4-diamine
- 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid
Uniqueness: 1-Methyl-N4-phenyl-1H-pyrazole-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity or selectivity in various reactions, making it valuable for specific applications .
Propriétés
Numéro CAS |
2059945-00-3 |
|---|---|
Formule moléculaire |
C10H12N4 |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
1-methyl-4-N-phenylpyrazole-3,4-diamine |
InChI |
InChI=1S/C10H12N4/c1-14-7-9(10(11)13-14)12-8-5-3-2-4-6-8/h2-7,12H,1H3,(H2,11,13) |
Clé InChI |
AAMSBGHAGJGZBL-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=N1)N)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,4-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13185769.png)






![(2S)-3-[Ethyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13185812.png)


![2,5,8-Triazaspiro[3.6]decan-9-one](/img/structure/B13185826.png)
